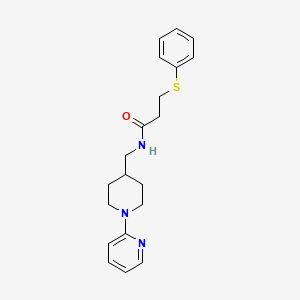

3-(phenylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide

Description

3-(Phenylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide is a synthetic small molecule featuring a propanamide backbone substituted with a phenylthio (S-phenyl) group at the 3-position and a pyridin-2-yl-piperidinylmethyl moiety at the N-terminus.

Properties

IUPAC Name |

3-phenylsulfanyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3OS/c24-20(11-15-25-18-6-2-1-3-7-18)22-16-17-9-13-23(14-10-17)19-8-4-5-12-21-19/h1-8,12,17H,9-11,13-16H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXRKEZYIITYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(phenylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic potential based on diverse research findings.

Chemical Structure

The compound features a phenylthio group linked to a propanamide backbone, with a piperidine moiety substituted with a pyridine ring. This structural complexity is hypothesized to contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit activity through multiple mechanisms:

- Inhibition of Protein Targets : Many piperidine derivatives act as inhibitors of various proteins involved in cancer progression and inflammation. The presence of the phenylthio group may enhance binding affinity to these targets.

- Induction of Apoptosis : Compounds in this class have been shown to induce programmed cell death in cancer cells, often through mitochondrial pathways .

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Activity

A study evaluating similar piperidine-based compounds found that they exhibited significant cytotoxicity against various cancer cell lines. The derivatives showed IC50 values ranging from 0.24 to 0.97 μg/mL, indicating potent anticancer activity . The mechanism involved apoptosis induction and cell cycle arrest.

| Compound | IC50 (μg/mL) | Mechanism |

|---|---|---|

| pta1 | 0.24 | Apoptosis |

| pta2 | 0.97 | Cell Cycle Arrest |

| pta3 | 0.54 | Apoptosis |

Antimicrobial Activity

Research on related compounds has demonstrated their effectiveness against Candida auris, with minimum inhibitory concentrations (MIC) showing promising results:

| Compound | MIC (μg/mL) | MFC (μg/mL) | Activity |

|---|---|---|---|

| Derivative A | 50 | 100 | Fungicidal |

| Derivative B | 25 | 50 | Fungicidal |

These findings suggest that the compound may possess broad-spectrum antimicrobial properties.

Case Studies

- Case Study on Cancer Cells : A derivative of the compound was tested against BRCA-deficient cancer cells, exhibiting selective antiproliferative effects compared to BRCA-proficient cells. This selectivity highlights its potential for targeted cancer therapies .

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound disrupted the plasma membrane of C. auris, leading to cell death, which was confirmed through viability assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically active analogs. Below is a detailed comparison based on substituents, molecular properties, and biological activities:

Table 1: Structural and Functional Comparison

*Calculated based on formula C20H23N3OS.

Key Observations

The pyridin-2-yl-piperidine moiety introduces hydrogen-bonding capability, contrasting with phenylethyl or thiophene groups in opioid analogs (e.g., ). This suggests divergent targets, possibly kinase enzymes over opioid receptors.

Pharmacological Implications: Fentanyl analogs (e.g., ) prioritize aromatic bulk (phenylethyl) for μ-opioid receptor binding, whereas the target’s pyridine ring may shift selectivity toward non-opioid targets like CK1δ/ε kinases (see PF-5006739 in ). Piperidine substitutions (e.g., methoxymethyl in ) modulate metabolic stability and BBB penetration, critical for CNS-targeted drugs.

Molecular Weight and Drug-Likeness :

- The target compound (MW ~385.5) falls within the acceptable range for CNS drugs (<500 g/mol), similar to PF-5006739 (436.47 g/mol) . Opioid analogs (e.g., ) have lower MW, favoring rapid systemic distribution.

Research Findings and Gaps

- Kinase Inhibition Potential: Structural parallels to PF-5006739 suggest the target compound may inhibit CK1δ/ε, but experimental validation is needed.

- Opioid Receptor Activity : Unlike fentanyl analogs (e.g., ), the absence of a phenylethyl group likely reduces opioid receptor affinity.

- Synthetic Accessibility : The phenylthio group’s stability under synthetic conditions is unverified; related compounds (e.g., ) are catalogued in screening libraries but lack clinical data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.